2-Azido-1-(pyrrolidin-1-yl)propan-1-one
Description
2-Azido-1-(pyrrolidin-1-yl)propan-1-one is a nitrogen-rich heterocyclic compound characterized by a pyrrolidine ring linked to a ketone group and an azide (-N₃) substituent. This structure confers unique reactivity, making it valuable in click chemistry (e.g., azide-alkyne cycloaddition) and pharmaceutical precursor synthesis. Its azide group enables rapid conjugation reactions, while the pyrrolidine moiety enhances solubility in organic solvents. However, its instability under thermal or photolytic conditions necessitates careful handling .
Properties
IUPAC Name |
2-azido-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-6(9-10-8)7(12)11-4-2-3-5-11/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORIDZQVZUVVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 1-(pyrrolidin-1-yl)propan-2-one with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The primary product is 1-(pyrrolidin-1-yl)propan-1-amine.
Scientific Research Applications
2-Azido-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of 2-Azido-1-(pyrrolidin-1-yl)propan-1-one involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be converted into a reactive intermediate that interacts with various molecular targets, including enzymes and proteins. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyrrolidine- and azide-containing derivatives. Below is a comparative analysis based on substituent effects, reactivity, and applications.
Structural Analogues
Key analogues include:
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one
- Substituent: Aromatic 4-methylphenyl group replaces the azide.
- Reactivity: Lacks azide-driven click reactivity; instead, the aryl group stabilizes the molecule for applications in ligand design or catalysis.
- Stability: More thermally stable due to the absence of the labile azide group .
2-{[1-(Cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanamide
- Substituent: Bulky indazole-carboxamide group.
- Reactivity: Suited for enzyme inhibition studies (e.g., kinase inhibitors) due to hydrogen-bonding capacity.
- Solubility: Lower solubility in polar solvents compared to 2-azido derivatives .
Functional Comparison
| Property | 2-Azido-1-(pyrrolidin-1-yl)propan-1-one | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one | 2-{[1-(Cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanamide |
|---|---|---|---|
| Molecular Weight | ~195 g/mol | ~217 g/mol | ~413 g/mol |
| Reactivity | High (azide-mediated click chemistry) | Moderate (aryl/pyrrolidine interactions) | Low (enzyme-targeted binding) |
| Thermal Stability | Low (decomposes >80°C) | High (stable up to 150°C) | Moderate (stable up to 120°C) |
| Solubility | High in DMSO, acetone | Moderate in chloroform, ethyl acetate | Low in water, moderate in DMF |
| Applications | Bioconjugation, drug precursors | Catalysis, ligand synthesis | Enzyme inhibition, medicinal chemistry |
Key Research Findings
- Azide Group Impact : The azide in this compound facilitates rapid cycloaddition with alkynes, critical for synthesizing triazole-linked bioconjugates. However, its instability limits long-term storage .
- Pyrrolidine vs. Piperidine : Compared to piperidine analogues, pyrrolidine derivatives exhibit faster reaction kinetics due to reduced ring strain, as shown in kinetic studies of similar compounds .
- Safety Profile : Azide-containing compounds require stringent safety protocols, whereas aryl-substituted analogues (e.g., 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one) pose fewer explosion risks .
Biological Activity
2-Azido-1-(pyrrolidin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The azido group, combined with the pyrrolidine moiety, suggests a range of interactions with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic uses.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The azido group can undergo reduction to form reactive amines, which can participate in further biochemical reactions. This compound may influence several signaling pathways by modulating enzyme activities and gene expression.
Key Mechanisms:
- Chemical Interactions : The compound interacts with enzymes and proteins through hydrogen bonding, hydrophobic interactions, and ionic interactions.
- Cell Signaling Modulation : It has been shown to affect kinases and phosphatases, thereby influencing signal transduction pathways critical for cellular responses.
- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further modulate metabolic processes.
This compound exhibits several biochemical properties that contribute to its biological activity:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Relatively stable under standard laboratory conditions but sensitive to light |
| Reactivity | The azido group allows participation in click chemistry reactions |
| Metabolization | Primarily metabolized by cytochrome P450 enzymes |
Biological Activities
Research has indicated that this compound possesses various biological activities:
Anticancer Activity
Studies have shown that derivatives of similar structures exhibit anticancer properties. For instance, compounds containing pyrrolidine and azido groups have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic signaling (e.g., downregulation of phosphorylated Akt and ERK proteins) .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
Study 1: Anticancer Mechanism
In a recent study, a related triazole derivative demonstrated selective cytotoxicity against colorectal cancer cell lines (HT-29 and HCT116). The mechanism involved the activation of apoptotic pathways through caspase activation and PARP inhibition . This suggests that similar mechanisms may be applicable to this compound.
Study 2: Antiviral Potential
Another study highlighted the antiviral potential of pyrrolidine derivatives against Dengue virus by targeting host cell kinases . Given the structural similarities, it is plausible that this compound could exhibit similar antiviral properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
